4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol 4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol
Brand Name: Vulcanchem
CAS No.: 70783-33-4
VCID: VC20147821
InChI: InChI=1S/C14H11F3O2/c15-14(16,17)13(18)10-6-8-12(9-7-10)19-11-4-2-1-3-5-11/h1-9,13,18H
SMILES:
Molecular Formula: C14H11F3O2
Molecular Weight: 268.23 g/mol

4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol

CAS No.: 70783-33-4

Cat. No.: VC20147821

Molecular Formula: C14H11F3O2

Molecular Weight: 268.23 g/mol

* For research use only. Not for human or veterinary use.

4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol - 70783-33-4

Specification

CAS No. 70783-33-4
Molecular Formula C14H11F3O2
Molecular Weight 268.23 g/mol
IUPAC Name 2,2,2-trifluoro-1-(4-phenoxyphenyl)ethanol
Standard InChI InChI=1S/C14H11F3O2/c15-14(16,17)13(18)10-6-8-12(9-7-10)19-11-4-2-1-3-5-11/h1-9,13,18H
Standard InChI Key NNULRJTXYWIUCM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C(F)(F)F)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol belongs to the class of fluorinated benzyl alcohols, with the molecular formula C₁₄H₁₁F₃O₂ and a molecular weight of 286.22 g/mol . Its structure comprises:

  • A benzyl alcohol core (-C₆H₄-CH₂OH).

  • A phenoxy group (-O-C₆H₅) attached to the benzene ring.

  • A trifluoromethyl group (-CF₃) at the alpha position relative to the hydroxyl group.

The trifluoromethyl group introduces strong electron-withdrawing effects, while the phenoxy group contributes to steric bulk and hydrophobicity. This combination influences reactivity, solubility, and biological interactions .

Spectral and Analytical Data

Although spectral data for 4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol are scarce, its analog 4-(Trifluoromethyl)benzyl alcohol (CAS 349-95-1) exhibits:

  • ¹H NMR: A singlet for the -CH₂OH group at δ 4.65 ppm and aromatic protons between δ 7.50–7.70 ppm .

  • ¹³C NMR: Signals for the CF₃ group (~120 ppm, q, J = 288 Hz) and the benzyl carbon (~64 ppm) .

  • IR: O-H stretch at ~3300 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol likely involves multi-step strategies, drawing from methodologies used for related compounds:

  • Friedel-Crafts Alkylation:

    • Reaction of benzyl alcohol derivatives with trifluoromethylating agents (e.g., CF₃I) in the presence of Lewis acids like AlCl₃ .

    • Subsequent phenoxylation via nucleophilic aromatic substitution with phenol .

  • Reductive Amination:

    • Reduction of a ketone intermediate (e.g., 4-phenoxy-α-trifluoromethylacetophenone) using NaBH₄ or LiAlH₄ .

  • Cross-Coupling Reactions:

    • Palladium-catalyzed coupling of aryl halides with trifluoromethyl reagents (e.g., Umemoto’s reagent) .

Process Optimization

Key challenges include managing the reactivity of the trifluoromethyl group and avoiding side reactions such as over-oxidation. Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical for maximizing yields .

Physicochemical Properties

Limited experimental data exist for 4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol, but properties can be extrapolated from analogs:

Property4-(Trifluoromethyl)benzyl Alcohol 4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol (Predicted)
Melting Point22–25°C50–55°C
Boiling Point78–80°C at 4 mmHg210–215°C at 760 mmHg
Density1.286 g/mL1.32–1.35 g/mL
Solubility in Water10–15 mg/mL<5 mg/mL
LogP (Octanol-Water)2.13.5–4.0

The reduced water solubility and higher logP of the phenoxy derivative highlight enhanced lipophilicity, favoring membrane permeability in biological systems .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol serves as a precursor in the synthesis of:

  • Kinase Inhibitors: The trifluoromethyl group enhances binding affinity to ATP-binding pockets .

  • Antiviral Agents: Structural analogs are used in prodrug formulations for improved bioavailability .

Prodrug Development

The hydroxyl group facilitates conjugation with phosphate or ester moieties, enabling controlled release mechanisms. For example, phosphonoformate prodrugs incorporating this scaffold show prolonged half-lives in vivo .

Biological Activity and Mechanism

Enzyme Interactions

The trifluoromethyl group’s electronegativity promotes dipole-dipole interactions with enzyme active sites. In cytochrome P450 assays, related compounds exhibit inhibitory activity (IC₅₀ = 2–5 μM) .

Pharmacokinetics

  • Absorption: High logP values suggest efficient gastrointestinal absorption.

  • Metabolism: Hepatic glucuronidation of the hydroxyl group is a primary clearance pathway .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey Applications
4-(Trifluoromethyl)benzyl alcoholC₈H₇F₃ONMR spectroscopy, prodrugs
alpha-(4-Fluorophenyl)-4-(trifluoromethyl)benzenemethanolC₁₄H₁₀F₄OKinase inhibitor synthesis
4-(Phenoxy)-alpha-(trifluoromethyl)benzyl AlcoholC₁₄H₁₁F₃O₂Pharmaceutical intermediates

Future Research Directions

  • Synthetic Methodology: Developing catalytic asymmetric routes for enantioselective synthesis.

  • Biological Screening: Evaluating anticancer and antiviral activity in cell-based assays.

  • Environmental Impact: Assessing biodegradation pathways and ecotoxicity.

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